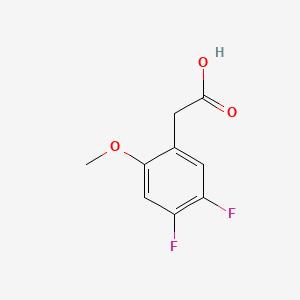

4,5-Difluoro-2-methoxyphenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-difluoro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-8-4-7(11)6(10)2-5(8)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEGFRSSHGRVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] 4,5-Difluoro-2-methoxyphenylacetic acid (DFMPA) is a member of the fluorinated phenylacetic acid class of compounds. Its structure, featuring a difluorinated phenyl ring functionalized with both a methoxy and an acetic acid moiety, makes it a valuable and versatile building block in synthetic chemistry.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its core properties, potential synthetic pathways, characteristic reactivity, and applications, grounded in established chemical principles and supported by available data.

Physicochemical and Structural Properties

This compound is a solid crystalline substance at ambient temperature. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing the compound's reactivity and the pKa of its carboxylic acid group.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 886761-73-5 | |

| Molecular Formula | C₉H₈F₂O₃ | |

| Molecular Weight | 202.15 g/mol | [1][3] |

| Physical Form | Solid, Crystals | |

| Purity | ≥98% (Typical) | |

| InChI Key | UYEGFRSSHGRVJF-UHFFFAOYSA-N | |

| Storage Temperature | Ambient Temperature |

Synthesis and Reactivity

Synthetic Strategies

The synthesis of substituted phenylacetic acids like DFMPA can be approached through several established methodologies in organic chemistry. While specific literature for the direct synthesis of the 4,5-difluoro isomer is sparse, logical retrosynthetic analysis points to plausible routes starting from commercially available precursors such as 1,2-difluoro-4-methoxybenzene.

A potential synthetic workflow could involve a two-step process:

-

Electrophilic Acylation/Alkylation: A Friedel-Crafts type reaction on the 1,2-difluoro-4-methoxybenzene precursor to introduce a two-carbon side chain.

-

Oxidation: Subsequent oxidation of the installed side chain to the desired carboxylic acid.

The diagram below illustrates a conceptual workflow for the synthesis of DFMPA. The choice of reagents and conditions is critical to control regioselectivity and maximize yield, guiding the incoming electrophile to the position ortho to the activating methoxy group.

Caption: Conceptual workflow for the synthesis of DFMPA.

Chemical Reactivity

The reactivity of DFMPA is dominated by its two primary functional groups: the carboxylic acid and the substituted aromatic ring.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols in the presence of an acid catalyst, and amide formation with amines, often facilitated by coupling agents. These reactions are fundamental to its use as a building block, allowing for its incorporation into larger, more complex molecules. Carboxylic acids can also react with bases to form salts and with reducing agents.[4]

-

Aromatic Ring: The electron density of the benzene ring is modulated by the competing effects of the activating methoxy group and the deactivating fluorine atoms. This influences the regioselectivity of electrophilic aromatic substitution reactions, should further functionalization of the ring be desired.

The diagram below outlines the primary reaction pathways available to DFMPA.

References

- 1. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]

- 2. zhonghanchemical.com [zhonghanchemical.com]

- 3. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-METHOXYPHENYLACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,5-Difluoro-2-methoxyphenylacetic Acid

Abstract

This technical guide provides an in-depth exploration of 4,5-Difluoro-2-methoxyphenylacetic acid, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a key building block, the strategic incorporation of fluorine atoms and a methoxy group onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and functional materials.[1][2] This document details a rational synthetic pathway, comprehensive characterization methodologies, and the underlying scientific principles guiding these processes. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this valuable compound.

Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Derivatives

The phenylacetic acid framework is a privileged scaffold in numerous therapeutic agents and research compounds. The introduction of fluorine atoms onto this core structure is a cornerstone of modern medicinal chemistry, often employed to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] The high electronegativity of fluorine can alter the electronic environment of the aromatic ring, influencing the acidity of the carboxylic acid moiety and the molecule's interaction with biological targets.[1]

This compound (MW: 202.16 g/mol , Formula: C₉H₈F₂O₃) is a prime example of this design strategy.[3] The specific 4,5-difluoro substitution pattern, combined with the ortho-methoxy group, creates a distinct electronic and steric profile. This makes it a valuable intermediate for synthesizing more complex molecules for applications ranging from oncology to neuroscience and materials science.[2] This guide offers a robust framework for its synthesis and unequivocal structural verification.

Proposed Synthesis Pathway

While various synthetic routes exist for phenylacetic acid derivatives, a reliable and scalable approach for this compound can be rationally designed from commercially available starting materials. The following multi-step synthesis is proposed, leveraging well-established and high-yielding chemical transformations.

The overall workflow begins with the Friedel-Crafts acylation of 3,4-difluoroanisole, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis to yield the target carboxylic acid.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetyl-4,5-difluoroanisole (Friedel-Crafts Acylation)

-

Rationale: This reaction introduces the two-carbon side chain precursor onto the aromatic ring. The electron-donating methoxy group is a strong ortho-, para-director, activating the ring for electrophilic substitution. The acylation is directed to the sterically less hindered position 2 (ortho to the methoxy group).

-

Procedure:

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).

-

Maintain the temperature at 0 °C and add a solution of 3,4-difluoroanisole (1.0 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure acetophenone intermediate.

-

Step 2: Synthesis of the Thioamide Intermediate (Willgerodt-Kindler Reaction)

-

Rationale: This reaction rearranges the acetyl group and converts it into a thioamide, which is a key precursor to the carboxylic acid. Morpholine acts as both a reagent and a solvent, while elemental sulfur is the oxidizing agent.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 2-acetyl-4,5-difluoroanisole (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).

-

Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with dilute acid and then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to obtain the crude thioamide, which can be used in the next step without further purification.

-

Step 3: Synthesis of this compound (Hydrolysis)

-

Rationale: The final step involves the vigorous hydrolysis of the thioamide to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, which cleave the carbon-sulfur and carbon-nitrogen bonds.

-

Procedure:

-

Suspend the crude thioamide from the previous step in a mixture of acetic acid and concentrated sulfuric acid (e.g., 5:1 v/v).

-

Heat the mixture to reflux for 6-10 hours until the reaction is complete (monitored by TLC/HPLC).

-

Cool the reaction mixture and pour it onto ice water.

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound as a solid.

-

Characterization and Structural Verification

Unequivocal confirmation of the synthesized compound's identity and purity is critical. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Caption: Integrated workflow for the characterization of the target compound.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic H (2H): ~6.8-7.2 ppm (doublets/triplets with H-F coupling); Methoxy H (3H): ~3.8 ppm (singlet); Methylene H (2H): ~3.6 ppm (singlet); Carboxylic H (1H): >10 ppm (broad singlet). |

| ¹³C NMR | Chemical Shift (δ) | C=O: ~175 ppm; Aromatic C: 110-160 ppm (showing C-F coupling); OCH₃: ~56 ppm; CH₂: ~40 ppm. |

| ¹⁹F NMR | Chemical Shift (δ) | Two distinct signals for the non-equivalent fluorine atoms, showing F-F and F-H coupling. |

| Mass Spec (MS) | Molecular Ion Peak | [M-H]⁻ at m/z 201.03 or [M+H]⁺ at m/z 203.05, consistent with the molecular weight of 202.16 g/mol .[3] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3000 cm⁻¹ (broad, O-H stretch); ~1700 cm⁻¹ (strong, C=O stretch); ~1250 cm⁻¹ (C-O stretch); ~1100 cm⁻¹ (C-F stretch). |

| HPLC | Purity | >98% peak area (typical condition: C18 column, water/acetonitrile mobile phase with 0.1% TFA). |

| Physical Property | Melting Point | A sharp melting point is expected for a pure crystalline solid. |

Rationale for Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): As the cornerstone of structural analysis, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecule's carbon-hydrogen-fluorine framework. The characteristic chemical shifts confirm the electronic environment of each nucleus, while the coupling patterns (especially J-coupling between H-F and C-F) are definitive proof of the substituent positions on the aromatic ring.

-

Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its elemental composition (C₉H₈F₂O₃).[3] High-resolution mass spectrometry (HRMS) can further validate the molecular formula with high precision.

-

Infrared (IR) Spectroscopy: IR is a rapid and reliable method for confirming the presence of key functional groups. The broad O-H and sharp, strong C=O stretches are unmistakable signatures of the carboxylic acid moiety, while C-F bonds also show characteristic absorptions.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for assessing the purity of a synthesized compound. By separating the target molecule from any unreacted starting materials, byproducts, or intermediates, it provides a quantitative measure of purity.

Conclusion and Future Outlook

This guide outlines a logical and robust pathway for the synthesis and characterization of this compound. The proposed synthetic route employs reliable and well-understood reactions, ensuring its applicability in both academic and industrial research settings. The comprehensive characterization workflow provides a self-validating system to ensure the structural integrity and purity of the final product. As a versatile chemical intermediate, this compound will continue to be a valuable tool for scientists and researchers aiming to develop next-generation pharmaceuticals and advanced materials.[2]

References

- 1. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]

- 2. China 3,4-Difluoro-2-methoxyphenylacetic acid CAS:1558274-26-2 Manufacturer, Supplier | Zhonghan [xsu.com]

- 3. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. 4,5-Difluoro-2-methoxyphenylacetic acid, a member of the fluorinated phenylacetic acid class, exemplifies this approach. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on insights relevant to drug discovery and development.

The phenylacetic acid framework is a privileged structure in medicinal chemistry, but its non-fluorinated analogues can be susceptible to metabolic degradation. The introduction of fluorine atoms, as seen in this compound, can significantly enhance metabolic stability and modulate the physicochemical properties of the molecule.[1] The high electronegativity of fluorine can alter the electronic environment of the aromatic ring, influencing its reactivity and potential interactions with biological targets.[1] The methoxy group at the 2-position further refines the electronic properties and provides a potential site for additional functionalization.[1]

Core Compound Identification

| Property | Value | Source |

| CAS Number | 1558274-26-2 | [1][2][3][4] |

| Molecular Formula | C₉H₈F₂O₃ | [1][2] |

| Molecular Weight | 202.15 g/mol | [1][2] |

| IUPAC Name | 2-(4,5-Difluoro-2-methoxyphenyl)acetic acid | N/A |

| Synonyms | 3,4-Difluoro-2-methoxyphenylacetic acid | [2] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="C"]; O1 [label="O"]; O2 [label="OH"]; O3 [label="O"]; C9 [label="CH₃"]; F1 [label="F"]; F2 [label="F"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C1 -- C7; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2; C2 -- O3; O3 -- C9; C4 -- F1; C5 -- F2;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.3!"]; C4 [pos="1.5,2.6!"]; C5 [pos="0,2.6!"]; C6 [pos="-0.75,1.3!"]; C7 [pos="-1.5,-1.3!"]; C8 [pos="-2.25,-2.6!"]; O1 [pos="-3.75,-2.6!"]; O2 [pos="-1.5,-3.9!"]; O3 [pos="3,0!"]; C9 [pos="4.5,0!"]; F1 [pos="2.25,3.9!"]; F2 [pos="-0.75,3.9!"]; }

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the functionalization of a pre-existing difluoro-methoxy-substituted benzene ring. One such approach is outlined below:

Exemplary Synthetic Protocol: A Step-by-Step Guide

This protocol describes a potential synthetic pathway. Researchers should adapt and optimize these steps based on available starting materials and laboratory capabilities.

Step 1: Bromination of 1,2-Difluoro-4-methoxybenzene

-

Rationale: Introduction of a bromine atom provides a handle for subsequent carbon-carbon bond formation.

-

Procedure:

-

Dissolve 1,2-difluoro-4-methoxybenzene in a suitable solvent (e.g., dichloromethane).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Irradiate with a UV lamp or heat to initiate the reaction.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Work up the reaction mixture to isolate the brominated product.

-

Step 2: Palladium-Catalyzed Cross-Coupling

-

Rationale: A palladium catalyst facilitates the formation of the carbon-carbon bond between the aromatic ring and the acetic acid moiety.

-

Procedure:

-

Combine the brominated intermediate, a suitable coupling partner (e.g., a glyoxylic acid derivative), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in an inert solvent (e.g., DMF).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain a controlled temperature to prevent catalyst decomposition.[1]

-

Monitor the reaction progress.

-

Upon completion, cool the reaction and perform an appropriate workup.

-

Step 3: Hydrolysis

-

Rationale: If an ester derivative was used in the coupling step, hydrolysis is necessary to yield the final carboxylic acid.

-

Procedure:

-

Treat the product from Step 2 with an acid or base in an aqueous solution.

-

Heat the mixture to drive the hydrolysis.

-

Acidify the reaction mixture to precipitate the final product.

-

Filter, wash, and dry the solid this compound.

-

Figure 2: A representative synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block and a potential therapeutic agent in its own right. Its applications are primarily centered in the field of medicinal chemistry.

As a Key Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted to a variety of functional groups, such as esters and amides, allowing for its incorporation into larger drug candidates.[1]

Potential Biological Activity

Research has indicated that this compound and its derivatives may possess biological activity. For instance, some studies have explored its potential as an anticancer agent.[1] The introduction of fluorine can enhance the metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to its non-fluorinated counterparts.[1]

Physicochemical and Safety Data

A summary of key physicochemical and safety information is provided below for researchers handling this compound.

| Property | Value | Source |

| Melting Point | 85.9-86.9 °C | [4] |

| Boiling Point | 286.5 ± 35.0 °C (Predicted) | |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥95% | [4][5] |

GHS Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P301+P312: IF SWALLOWED: Call a POISON CENTRE or doctor if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

Researchers should always consult the material safety data sheet (MSDS) from their specific supplier for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its strategically fluorinated structure offers potential advantages in terms of metabolic stability and modulated biological activity. This guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research into this and related fluorinated phenylacetic acids will undoubtedly continue to contribute to the development of novel therapeutics.

References

- 1. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]

- 2. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1558274-26-2|2-(3,4-Difluoro-2-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. 1558274-26-2 Cas No. | 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 5. 1558274-26-2 | 3,4-Difluoro-2-methoxyphenylacetic acid - Fluoropharm [fluoropharm.com]

An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid that holds significant interest in the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

The phenylacetic acid scaffold is a common motif in a variety of biologically active compounds. The addition of two fluorine atoms and a methoxy group to this scaffold, as in this compound, creates a unique electronic and steric profile that can be exploited for the development of new drugs. This document will delve into the key technical aspects of this compound, offering insights into its synthesis, characterization, and potential utility in drug development programs.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions for its use.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.16 g/mol | [2] |

| CAS Number | 886761-73-5 | [1][2] |

| Appearance | Solid-Crystals | [2] |

| Purity | 98% | [2] |

| InChI | 1S/C9H8F2O3/c1-14-8-4-7(11)6(10)2-5(8)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) | [2] |

| InChIKey | UYEGFRSSHGRVJF-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=C(F)C(F)=C1)CC(=O)O |

Molecular Structure

The molecular structure of this compound is depicted below. The numbering of the phenyl ring follows standard IUPAC nomenclature, with the carbon atom bearing the acetic acid moiety designated as position 1.

Caption: 2D structure of this compound.

Synthesis and Purification

A plausible synthetic approach for this compound could involve the following conceptual steps:

Caption: Conceptual synthetic workflow for this compound.

Experimental Considerations:

-

Starting Material Selection: The choice of the starting material is critical. A commercially available, appropriately substituted benzene derivative would be the most efficient starting point.

-

Reaction Conditions: The reaction conditions for each step would need to be carefully optimized. For instance, in a Friedel-Crafts reaction, the choice of Lewis acid catalyst and solvent can significantly impact the yield and purity of the product.

-

Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to achieve the desired purity for biological testing.

Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The coupling of the aromatic protons with the adjacent fluorine atoms would result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine would exhibit characteristic C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the C-F stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

While specific spectral data for this compound is not widely published, data for the related compound 4-methoxyphenylacetic acid is available and can serve as a reference for interpreting the spectra of the difluoro-substituted analog.[3][4]

Applications in Research and Drug Development

Phenylacetic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of fluorine atoms can enhance these properties. The structural features of this compound make it an attractive candidate for investigation in several therapeutic areas.

-

Anticancer Activity: The related compound, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, has been shown to induce cytotoxic effects against various cancer cell lines.[1] This suggests that this compound may also possess anticancer properties and could be a valuable building block for the synthesis of novel anticancer agents.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. The specific substitution pattern of the phenyl ring can be tailored to achieve selective inhibition of target enzymes.

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates. This is a key consideration in drug design, and fluorinated compounds like this compound are often explored for this purpose.

The following diagram illustrates the potential role of this compound as a building block in a drug discovery pipeline.

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on the safety information available for this compound, the following hazard and precautionary statements apply:[2]

-

Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P312 (Call a POISON CENTER/doctor if you feel unwell).

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a phenylacetic acid core with difluoro and methoxy substituents provides a platform for the design of novel molecules with enhanced biological activity and improved pharmacokinetic properties. While detailed experimental data for this specific isomer is somewhat limited in the public literature, the information available for structurally related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in their research endeavors.

References

The Evolving Landscape of Difluorinated Phenylacetic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorinated phenylacetic acid derivatives represent a versatile and increasingly significant class of compounds in medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenylacetic acid scaffold profoundly influences their physicochemical properties, leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved bioavailability. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, with a primary focus on their well-established role as anti-inflammatory agents and their emerging potential in other therapeutic areas. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a consolidated view of their structure-activity relationships and pharmacokinetic profiles.

Introduction: The Fluorine Advantage in Phenylacetic Acid Scaffolds

Phenylacetic acid itself is a versatile building block in organic synthesis and is a known catabolite of phenylalanine in humans.[1] Its derivatives have found applications in various fields, including perfumery and the production of penicillin G and diclofenac.[1] The introduction of difluoro-substituents, particularly on the phenyl ring or the α-carbon, has unlocked a new dimension of therapeutic potential. The high electronegativity and small size of fluorine atoms can dramatically alter the electronic and steric properties of the molecule.[2] This "fluorine advantage" often translates to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life.[2]

-

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Modulation of Acidity: The inductive effect of the difluoromethyl group increases the acidity of the carboxylic acid moiety, which can influence its binding to target proteins.[3]

-

Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, leading to more specific and potent interactions with biological targets.

This guide will explore how these fundamental chemical modifications give rise to a spectrum of biological activities, with a particular emphasis on their role as potent anti-inflammatory agents.

Anti-inflammatory Activity: Dual Inhibition of COX-2 and 5-LOX

A significant area of research for difluorinated phenylacetic acid derivatives has been in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] However, the inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.

Furthermore, the 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, also plays a crucial role in inflammation. It has been hypothesized that dual inhibition of both COX-2 and 5-LOX could offer a superior anti-inflammatory effect with a better safety profile.[5]

Difluorinated phenylacetic acid derivatives have emerged as promising candidates for dual COX-2/5-LOX inhibitors.

Mechanism of Action: A Synergistic Blockade

The anti-inflammatory effects of these compounds stem from their ability to simultaneously block two key enzymatic pathways in the arachidonic acid cascade.

Quantitative Assessment of Inhibitory Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against the target enzymes.

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference(s) |

| N-hydroxyurea and hydroxamic acid derivatives of NSAIDs | COX-2 | 5.26 - 83.42 | [6] |

| 5-LOX | 1.04 - 5.71 | [6] | |

| Diarylthiophene-2-carbohydrazide derivatives | COX-2 | >10 | [7] |

| 5-LOX | 2.60 - 3.78 | [7] |

Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. A chromogenic substrate is used, and the change in absorbance is monitored spectrophotometrically.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Inhibitor Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a buffer solution.

-

Reaction Initiation: Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

Peroxidase Reaction: A colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) is added, which is oxidized by the peroxidase activity of COX, resulting in a color change.

-

Data Analysis: The absorbance is measured over time, and the rate of reaction is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay evaluates the inhibitory effect of a compound on the 5-LOX enzyme.

Principle: The assay measures the production of leukotrienes from arachidonic acid by the 5-LOX enzyme. The products can be quantified using various methods, such as HPLC or enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

-

Enzyme Source: A crude enzyme preparation from rat basophilic leukemia (RBL-1) cells or purified recombinant human 5-LOX can be used.

-

Inhibitor Incubation: The test compound is pre-incubated with the enzyme preparation.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid and calcium ions.

-

Product Quantification: The reaction is stopped, and the amount of 5-hydroxyeicosatetraenoic acid (5-HETE) or other leukotrienes produced is measured by reverse-phase HPLC or a specific ELISA kit.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of compounds.[4]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to NSAIDs. The reduction in paw volume in treated animals compared to a control group is a measure of anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Emerging Therapeutic Applications

Beyond their anti-inflammatory properties, difluorinated phenylacetic acid derivatives are being explored for a range of other therapeutic applications, underscoring the versatility of this chemical scaffold.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism.[8] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes. Phenylacetic acid derivatives have been identified as a new series of hPPAR agonists.[8]

-

Rationale for Cell Line Selection in PPAR Transactivation Assays: Cell lines such as HEK293T or U2OS are often used for these assays because they are easy to transfect and provide a low background of endogenous PPAR activity.[9][10] This allows for a clear assessment of the activity of the exogenously expressed PPAR subtype of interest. The choice of cell line can be critical, as the cellular context can influence the transcriptional activity of PPARs.[11]

| Compound Class | Target | EC50 Range | Reference(s) |

| Phenylacetic acid derivatives | hPPAR | Not specified, but comparable to BRL 49653 | [8] |

Kinase Inhibitors

The strategic placement of fluorine atoms on the phenylacetic acid scaffold can enhance binding affinity to the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[12] This makes these derivatives attractive candidates for the development of novel kinase inhibitors.

| Compound Class | Target Kinase | IC50 Range (µM) | Reference(s) |

| Coumarin-cinnamic acid hybrids | PI3K/AKT | 3.26 - 9.34 (for various cancer cell lines) | [13] |

| Bis-anilino pyrimidine derivatives | FAK | 3.72 - 13.73 (for various cancer cell lines) | [14] |

Free Fatty Acid Receptor 1 (FFA1) Agonists

FFA1 (also known as GPR40) is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[15] Agonists of FFA1 are being investigated as potential treatments for type 2 diabetes. Phenylacetic acid derivatives have been explored as a scaffold for the development of FFA1 agonists.[15]

| Compound Class | Target | EC50 Range (nM) | Reference(s) |

| Phenylacetamide derivatives | FFA2 | 480 - 660 | [16] |

| Phenylacetic acid derivatives | FFA1 | Not specified, but potent activity reported | [15] |

| Bornyl-containing benzyloxyphenylpropanoic acid derivatives | FFAR1 | Agonist activity at 10 µM | [17] |

Pharmacokinetics and ADME Profile

The pharmacokinetic properties of difluorinated phenylacetic acid derivatives are crucial for their therapeutic efficacy and safety. The introduction of fluorine can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Distribution

Most NSAIDs, including those with a phenylacetic acid structure, are well-absorbed from the gastrointestinal tract.[18] They are typically highly bound to plasma proteins, which limits their volume of distribution.[18]

Metabolism and Excretion

The metabolism of phenylacetic acid derivatives often occurs via hepatic biotransformation.[19] The presence of fluorine can alter the metabolic pathways, often leading to increased stability and a longer half-life. For example, flurbiprofen, a fluorinated NSAID, is extensively metabolized to glucuro-conjugated metabolites which are then excreted in the urine.[18]

Representative Pharmacokinetic Parameters

| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference(s) |

| Flurbiprofen (100mg) | 8.5 - 9.5 | 1.5 - 2.0 | 45 - 55 | 3 - 6 | [18] |

Structure-Activity Relationships (SAR)

The biological activity of difluorinated phenylacetic acid derivatives is highly dependent on the substitution pattern of the fluorine atoms and the nature of other substituents on the molecule.

-

Anti-inflammatory Activity: For N-arylanthranilic acids, a class of NSAIDs structurally related to phenylacetic acids, optimal anti-inflammatory activity is associated with halogen or alkyl substituents in both ortho positions of the anilino ring.[1] The angle of twist between the two phenyl rings is also a crucial parameter for activity.[12]

-

Kinase Inhibition: The precise positioning of fluorine atoms can facilitate specific interactions within the kinase ATP-binding site, leading to enhanced potency and selectivity.[12]

-

hPPAR Agonism: The development of phenylacetic acid derivatives as hPPAR agonists often involves modifications to the core structure to optimize interactions with the ligand-binding domain of the receptor.[8]

Conclusion and Future Directions

Difluorinated phenylacetic acid derivatives have proven to be a rich source of biologically active compounds with significant therapeutic potential. Their primary application as dual COX-2/5-LOX inhibitors for the treatment of inflammation is well-established, and ongoing research continues to refine their potency and safety profiles.

The emerging roles of these compounds as PPAR agonists, kinase inhibitors, and FFA1 agonists open up exciting new avenues for drug discovery in the areas of metabolic diseases and oncology. Future research will likely focus on:

-

Fine-tuning selectivity: Developing derivatives with even greater selectivity for their intended targets to minimize off-target effects.

-

Optimizing pharmacokinetic properties: Tailoring the ADME profiles of these compounds to achieve the desired therapeutic window.

-

Exploring novel therapeutic targets: Expanding the investigation of difluorinated phenylacetic acid derivatives against other disease-relevant targets.

The continued exploration of this versatile chemical scaffold holds great promise for the development of the next generation of innovative medicines.

References

- 1. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms and Genome-Wide Aspects of PPAR Subtype Specific Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and quantitative structure-activity relationships of diclofenac analogues. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Free Fatty Acid Receptor (FFAR) | DC Chemicals [dcchemicals.com]

- 16. mdpi.com [mdpi.com]

- 17. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. applications.emro.who.int [applications.emro.who.int]

A Comprehensive Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid and its Isomeric Landscape in Medicinal Chemistry

Preamble: Navigating the Isomeric Terrain

In the realm of medicinal chemistry, the precise arrangement of functional groups on a molecule can dramatically alter its biological activity. This guide delves into the research landscape of 4,5-Difluoro-2-methoxyphenylacetic acid, a fluorinated aromatic carboxylic acid with potential as a building block in drug discovery. It is crucial to note at the outset that the body of published research on this specific isomer is nascent. In contrast, its structural isomer, 3,4-Difluoro-2-methoxyphenylacetic acid, is more extensively documented. Therefore, this guide will provide a thorough analysis of the available data for this compound and, to offer a more complete and practical resource for researchers, will draw parallels and provide in-depth information on the more studied 3,4-difluoro isomer as a valuable proxy.

Section 1: The Profile of this compound

While dedicated research publications are limited, key physicochemical properties of this compound have been reported, primarily by chemical suppliers. These properties are fundamental for its application in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886761-73-5 | [1] |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.16 g/mol | [1] |

| Physical Form | Solid-Crystals | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Ambient Temperature | [1] |

Section 2: Synthesis of Difluoromethoxyphenylacetic Acids

The introduction of fluorine atoms into a phenyl ring can significantly enhance a molecule's metabolic stability and binding affinity, a common strategy in drug design.

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound can be extrapolated from established methods for analogous fluorinated phenylacetic acids. A common approach involves the condensation of a substituted fluorinated benzene derivative with a malonic ester, followed by hydrolysis and decarboxylation.

Caption: A proposed synthetic workflow for this compound.

Established Synthesis of 3,4-Difluoro-2-methoxyphenylacetic Acid: A Case Study

The synthesis of the 3,4-difluoro isomer is well-documented and offers a reliable template for synthetic strategies. One common method involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃).[2]

Experimental Protocol: Synthesis of 3,4-Difluoro-2-methoxyphenylacetic Acid

-

Step 1: Bromination of 3,4-difluoroanisole. To a solution of 3,4-difluoroanisole in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(bromomethyl)-3,4-difluoro-2-methoxybenzene.

-

Step 2: Malonic Ester Synthesis. Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate dropwise at 0°C. To this solution, add the 1-(bromomethyl)-3,4-difluoro-2-methoxybenzene from the previous step. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent in vacuo, and partition the residue between water and diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude diethyl 2-(3,4-difluoro-2-methoxyphenyl)malonate.

-

Step 3: Hydrolysis and Decarboxylation. Reflux the crude diethyl ester from Step 2 in a mixture of aqueous sodium hydroxide and ethanol until the ester is fully hydrolyzed (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid. The resulting precipitate is the desired 3,4-Difluoro-2-methoxyphenylacetic acid. Filter the solid, wash with cold water, and dry to obtain the final product.

Caption: An established synthetic route for 3,4-Difluoro-2-methoxyphenylacetic acid.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

Phenylacetic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3][4] The incorporation of difluoro and methoxy substituents creates a unique electronic environment that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

Potential Applications of this compound

Based on the known applications of its analogs, this compound is a promising building block for the synthesis of novel therapeutics. Its structural motifs are found in compounds being investigated for a variety of diseases.

Established Applications of 3,4-Difluoro-2-methoxyphenylacetic Acid

The 3,4-difluoro isomer is a key intermediate in the synthesis of inhibitors for overactive signal transduction pathways in cancer tissues.[5] It is also used in the development of drugs for cardiovascular and nervous system diseases.[6] For instance, it is a precursor in the synthesis of MEK enzyme inhibitors, which are crucial targets in oncology.

Potential Therapeutic Areas:

-

Oncology: As a precursor for kinase inhibitors.

-

Neurology: In the synthesis of novel antidepressant molecules.[3]

-

Cardiology: For the development of agents to treat cardiovascular diseases.[3]

-

Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity.

Caption: Potential and established application areas for difluoromethoxyphenylacetic acid derivatives.

Section 4: Chemical Reactivity and Derivatization

The carboxylic acid moiety of this compound is the primary site for chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Common Reactions:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[2]

-

Amide Formation: Reaction with amines, often facilitated by coupling agents (e.g., DCC, EDC), to produce amides.[2]

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.[3]

Experimental Protocol: Amide Coupling

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by LC-MS or TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting amide by column chromatography or recrystallization.

Section 5: Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable building block for medicinal chemistry and drug discovery. While direct research is currently limited, the extensive studies on its 3,4-difluoro isomer provide a strong foundation for future investigations into its synthesis and applications. The unique electronic properties conferred by its specific fluorination pattern warrant further exploration for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. As synthetic methodologies advance, the accessibility and utility of such precisely functionalized scaffolds will undoubtedly increase, paving the way for new discoveries in pharmaceutical research.

References

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. China 3,4-Difluoro-2-methoxyphenylacetic acid CAS:1558274-26-2 Manufacturer, Supplier | Zhonghan [xsu.com]

- 5. 1558274-26-2 Cas No. | 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 6. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]

The Strategic Deployment of 4,5-Difluoro-2-methoxyphenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into the Physicochemical and Pharmacological Potential of a Key Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of 4,5-Difluoro-2-methoxyphenylacetic acid, a versatile and increasingly important building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its burgeoning potential in the design of novel therapeutic agents, particularly in the realms of oncology and immunology.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The unique electronic properties of the C-F bond, being the most polarized single bond in organic chemistry, can alter the pKa of nearby functional groups and modulate conformational preferences. Phenylacetic acid derivatives, in particular, are common motifs in a variety of therapeutic agents, and their fluorination offers a powerful tool for fine-tuning their pharmacokinetic and pharmacodynamic properties.[2][3] this compound, with its distinct substitution pattern, presents a unique combination of these advantageous features.

Physicochemical Properties and Synthesis

This compound (and its closely related isomer 3,4-Difluoro-2-methoxyphenylacetic acid) is a white to off-white crystalline powder.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₃ | [4] |

| Molecular Weight | 202.15 g/mol | [4] |

| XLogP3 | 1.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

The synthesis of this valuable intermediate can be approached through several routes, with the choice often depending on the availability of starting materials and desired scale. A common conceptual pathway involves the construction of the substituted phenyl ring followed by the introduction of the acetic acid moiety.

Caption: A high-level overview of the synthetic strategy for this compound.

A more detailed, though generalized, protocol for a related fluorinated phenylacetic acid involves a multi-step sequence starting from a fluorinated nitrobenzene derivative.[5] While not specific to the 4,5-difluoro-2-methoxy isomer, the principles of condensation, hydrolysis, reduction, and diazotization/fluorination are instructive for its potential synthesis.

Exemplary Synthetic Protocol (Adapted from a related synthesis):

-

Condensation: React a suitable difluoronitrobenzene precursor with diethyl malonate in the presence of a strong base to form the corresponding phenylmalonate derivative.[5]

-

Hydrolysis and Decarboxylation: Subject the phenylmalonate to acidic hydrolysis and heat to yield the nitrophenylacetic acid intermediate.[5]

-

Nitro Group Reduction: Reduce the nitro group to an amine using standard catalytic hydrogenation methods.[5]

-

Introduction of the Methoxy Group and Final Fluorination (if necessary): This step would be specific to the target molecule and could involve diazotization followed by methoxylation or other aromatic substitution reactions.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is of particular interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6][7][8][9][10] Several patents disclose compounds that are potent and often irreversible inhibitors of BTK, and while not always explicitly naming this compound, the structural motifs present in these inhibitors often bear a striking resemblance. The difluorophenyl moiety is frequently employed to enhance binding affinity and selectivity.

Caption: The derivatization of the core scaffold to produce potent kinase inhibitors.

Structure-Activity Relationships (SAR)

The carboxylic acid group of this compound provides a convenient handle for the synthesis of amide libraries, which is a common strategy in lead optimization.[11] The structure-activity relationships of related fluorinated phenylacetamide derivatives have been explored, revealing that the nature and position of substituents on the phenyl ring can significantly impact cytotoxic activity against cancer cell lines.[12][13] For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group was found to enhance anticancer activity.[12][13] This highlights the importance of the electronic and steric properties of the substituents in modulating biological activity.

Potential in Anticancer Drug Development

Beyond kinase inhibition, fluorinated phenylacetic acid derivatives have shown promise as general anticancer agents.[12][13] The mechanism of action can be varied, including the induction of apoptosis and cell cycle arrest.[14] For instance, derivatives of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid have demonstrated cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and A549, with IC50 values in the micromolar range.[14]

Experimental Protocol: Amide Synthesis

A general procedure for the synthesis of amide derivatives from this compound is as follows:

-

Activation of the Carboxylic Acid: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

-

Amine Addition: To the activated acid, add the desired amine (1.0-1.2 equivalents). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is then washed sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

Future Perspectives

The strategic placement of fluorine atoms and a methoxy group on the phenylacetic acid scaffold endows this compound with a unique set of properties that are highly desirable in medicinal chemistry. Its utility as a building block for the synthesis of potent and selective kinase inhibitors, as well as other anticancer agents, is an area of active research. Future work will likely focus on the development of more efficient and scalable synthetic routes to this intermediate and the exploration of its derivatives against a wider range of biological targets. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 7. Bruton’s Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US11554118B2 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 9. Bruton's tyrosine kinase (BTK) inhibitors: an updated patent review (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7514444B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]

- 11. Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]

Spectroscopic Characterization of 4,5-Difluoro-2-methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound 4,5-Difluoro-2-methoxyphenylacetic acid (CAS Number: 886761-73-5). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document synthesizes predicted spectroscopic data with comparative analysis of structurally related compounds to offer a comprehensive characterization. It includes an in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines the standardized experimental protocols for acquiring such data, ensuring methodological rigor and reproducibility in a research setting.

Introduction

This compound is a substituted phenylacetic acid derivative. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are of high interest in drug discovery and development, where fine-tuning molecular properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The methoxy group and the acetic acid moiety further contribute to the molecule's chemical reactivity and potential for forming various derivatives.

Accurate structural elucidation and purity assessment are critical for any chemical entity intended for advanced applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides an in-depth look at the expected spectroscopic signature of this compound, offering a valuable resource for researchers synthesizing or utilizing this compound.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound.

Spectroscopic Data & Interpretation

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | dd | 1H | Ar-H |

| ~6.8 - 7.0 | dd | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH ₃ |

| ~3.7 | s | 2H | -CH ₂COOH |

| ~11-12 | br s | 1H | -COOH |

Interpretation:

-

Aromatic Protons: The two aromatic protons will appear as doublets of doublets (dd) due to coupling with the adjacent fluorine atoms and with each other. The exact chemical shifts and coupling constants (J-values) are sensitive to the electronic environment.

-

Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet around 3.9 ppm.

-

Methylene Protons: The two protons of the methylene group in the acetic acid side chain will also appear as a singlet, typically around 3.7 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is a broad singlet that can appear over a wide chemical shift range, often between 11 and 12 ppm, and its visibility can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The presence of electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C OOH |

| ~150 (d) | C -F |

| ~148 (d) | C -F |

| ~145 | C -OCH₃ |

| ~120 | Ar-C |

| ~115 (d) | Ar-C H |

| ~110 (d) | Ar-C H |

| ~56 | -OC H₃ |

| ~35 | -C H₂COOH |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, around 175 ppm.

-

Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will appear as doublets with large coupling constants.

-

Methoxy and Methylene Carbons: The methoxy carbon will resonate around 56 ppm, while the methylene carbon of the acetic acid moiety will be further upfield, around 35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1500-1600 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (acid and ether) |

| 1000-1150 | Strong | C-F stretch |

Interpretation:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

C-F Stretch: Strong absorptions in the 1000-1150 cm⁻¹ region are characteristic of C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 202.04 | Molecular ion [M]⁺ |

| 157.04 | [M - COOH]⁺ |

| 129.03 | [M - COOH - CO]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (202.16 g/mol ).

-

Fragmentation Pattern: A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 157.04. Further fragmentation may also be observed.

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. It is essential to consult the specific instrument manuals and standard operating procedures of your laboratory.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition.

IR Spectroscopy

Caption: General workflow for ATR-IR data acquisition.

Mass Spectrometry

Caption: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While based on predictive models and comparative data, the interpretations of the ¹H NMR, ¹³C NMR, IR, and MS spectra offer a robust framework for researchers working with this compound. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data, which is essential for structural verification and purity assessment. It is strongly recommended that experimental data be acquired to confirm the predictions laid out in this guide.

A Technical Guide to the Discovery and Synthetic Evolution of 4,5-Difluoro-2-methoxyphenylacetic Acid

Foreword: The Strategic Value of Fluorination in Phenylacetic Acid Derivatives

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on 4,5-Difluoro-2-methoxyphenylacetic acid, a compound that exemplifies the strategic application of these principles. As a derivative of phenylacetic acid, it belongs to a class of compounds with a rich history in therapeutic applications.[1][2][3] The specific substitution pattern of two fluorine atoms and a methoxy group on the phenyl ring creates a unique electronic environment, making it a valuable intermediate in the synthesis of innovative pharmaceuticals and agrochemicals.[1][2][3] This document provides an in-depth exploration of the synthetic pathways developed for this compound, offering insights into the chemical logic and experimental nuances that are critical for researchers in the field.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1558274-26-2 | [4][5] |

| Molecular Formula | C9H8F2O3 | [1][2][6] |

| Molecular Weight | 202.15 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 85.9-86.9 °C | [4] |

| Solubility | Slightly soluble in water; soluble in various organic solvents | [2][3] |

The presence of the difluoro and methoxy substituents on the phenyl ring significantly influences the molecule's reactivity and intermolecular interactions.[1] The electron-withdrawing nature of the fluorine atoms affects the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby modulating its reactivity in electrophilic aromatic substitution reactions.[1][2]

The Synthetic Trajectory: From Conception to Optimization

While a singular, seminal "discovery" paper for this compound is not readily apparent in the public domain, its emergence is intrinsically linked to the broader exploration of fluorinated phenylacetic acids in drug discovery programs. The synthetic routes to this compound have evolved, reflecting advancements in organic synthesis methodologies. The following sections detail the key synthetic strategies that have been employed.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound and its analogues generally involves the construction of the substituted phenylacetic acid framework through various carbon-carbon bond-forming reactions. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Synthetic Pathway I: Multi-step Synthesis from a Substituted Nitrobenzene

A common and versatile approach to constructing polysubstituted aromatic systems is to start with a readily available, appropriately substituted precursor and build the desired functionality through a series of reliable transformations. A logical, albeit lengthy, pathway for the synthesis of fluorinated phenylacetic acids often begins with a substituted nitrobenzene. This strategy leverages the directing effects of the nitro group and its facile conversion to other functional groups.

Caption: A generalized multi-step synthesis starting from a substituted nitrobenzene.

This pathway, detailed in a patent for the synthesis of a related compound, 2,4,5-trifluorophenylacetic acid, provides a robust template that can be adapted for the synthesis of this compound.[7]

Experimental Protocol: A Representative Multi-step Synthesis

The following protocol is a representative example based on established chemical transformations for similar molecules.[7]

Step 1: Condensation of 2,4,5-Trifluoronitrobenzene with Diethyl Malonate

-

To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

-

After stirring for 30 minutes, add 2,4,5-trifluoronitrobenzene to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a dilute acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2,5-difluoro-4-nitrophenylmalonate.

Step 2: Hydrolysis and Decarboxylation

-